molecular formula C11H14BrN3O2 B1439713 N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide CAS No. 1142192-46-8

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Cat. No. B1439713
M. Wt: 300.15 g/mol
InChI Key: IXPCJOHCTBBFPK-MKMNVTDBSA-N
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Description

Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can vary greatly depending on the functional groups attached to the pyridine ring. For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For instance, 2-pyridyl boronic acids decompose via fragmentation of a zwitterionic intermediate, which is formed at a maximum rate between pH 4 and 8 .

Scientific Research Applications

Molecular Structure and Synthesis

  • A study by Atalay et al. (2016) on a related compound, "N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide," detailed its molecular structure, featuring pivalamide, pyridin, and hydroxy-methylphenyl moieties. The study highlighted the compound's non-planar structure and the presence of intramolecular hydrogen bonds contributing to its conformational stability (Atalay, S., Gerçeker, S., Esercİ, H., & Ağar, E., 2016).

Chemical Synthesis Techniques

  • Research on "2-Pivalamido-3H-pyrimidin-4-one derivatives" by Bavetsias et al. (2004) discussed a convenient methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH. This technique could offer insights into handling similar compounds, including the synthesis and modification of N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide derivatives (Bavetsias, V., Henderson, E., & McDonald, E., 2004).

Application in Heterocyclic Chemistry

Future Directions

The field of pyridine derivatives is vast and continues to grow, with new compounds being synthesized and studied for their potential applications in various fields such as medicine, agriculture, and materials science . Future research will likely continue to explore the synthesis of new pyridine derivatives, their properties, and potential applications.

properties

IUPAC Name

N-[2-bromo-5-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN3O2/c1-11(2,3)10(16)15-8-4-7(6-14-17)5-13-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPCJOHCTBBFPK-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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